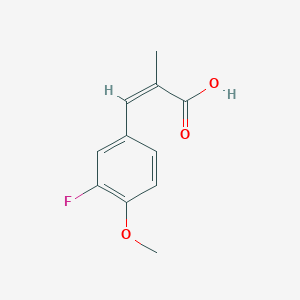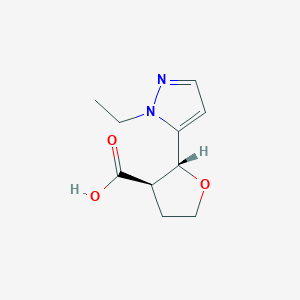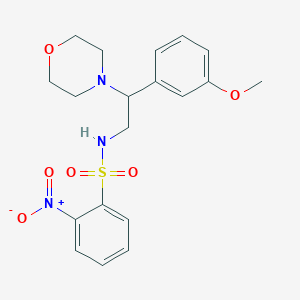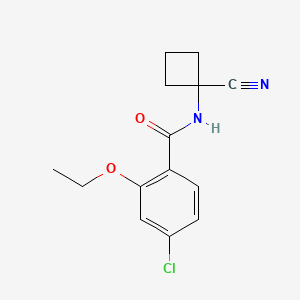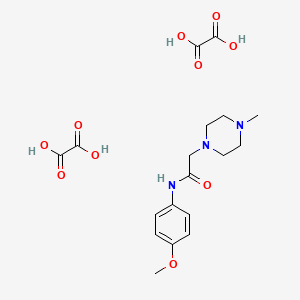
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been synthesized using various methods and has shown promising results in various fields of research.
Applications De Recherche Scientifique
Photocatalysis and Self-Assembly
Background: Porphyrin derivatives have garnered significant interest due to their unique electronic properties and versatile applications. Among them, N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate stands out as a promising compound.
Photocatalytic Performance: Researchers have synthesized novel porphyrin derivatives, including N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate , and investigated their photocatalytic properties . These derivatives exhibit enhanced photocatalytic performance when self-assembled compared to their monomers. The self-assemblies demonstrate improved stability and efficiency in various photocatalytic reactions.
Applications:Polymeric Materials for Optoelectronics
Background: Polymeric materials play a crucial role in optoelectronic devices due to their tunable properties and ease of processing.
Novel Polymeric Materials: Researchers have explored novel polymeric materials derived from porphyrin derivatives, including N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate . These materials exhibit promising optoelectronic properties.
Applications:Plant Defense Mechanisms
Background: Natural compounds often play a role in plant defense against pests and pathogens.
Hydroxylation of Terpenoids: Researchers have investigated controlled hydroxylation of terpenoid compounds to achieve plant chemical defense without inherent toxicity . While not directly related to our compound, this research highlights the broader field of natural product applications.
Applications:Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.2C2H2O4/c1-16-7-9-17(10-8-16)11-14(18)15-12-3-5-13(19-2)6-4-12;2*3-1(4)2(5)6/h3-6H,7-11H2,1-2H3,(H,15,18);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYLHBGRZBWXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide dioxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)
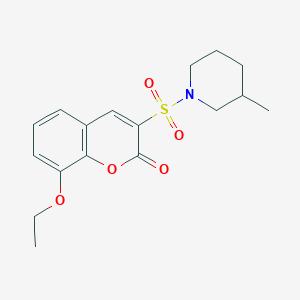
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)
![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)
